

Application Notes and Protocols: UiO-66-COOH for Heavy Metal Remediation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *UiO-66-cooh*

Cat. No.: *B11930871*

[Get Quote](#)

Harnessing the Adsorptive Power of UiO-66-COOH for Efficient Removal of Heavy Metals from Aqueous Solutions

The metal-organic framework (MOF), **UiO-66-COOH**, a derivative of the highly stable UiO-66, has emerged as a superior adsorbent for the removal of heavy metal contaminants from water. Its exceptional stability, high surface area, and the presence of carboxylic acid functional groups make it a promising candidate for environmental remediation applications.[1][2][3] The carboxyl groups provide active sites for capturing metal ions, enhancing the material's adsorption capacity and selectivity.[4] This document provides detailed application notes and experimental protocols for researchers and scientists interested in utilizing **UiO-66-COOH** for heavy metal sequestration.

Quantitative Adsorption Performance

The adsorption capacity of UiO-66 and its derivatives is influenced by several factors, including the type of heavy metal, pH of the solution, temperature, and contact time. The following tables summarize the reported adsorption capacities for various heavy metals under different experimental conditions.

Table 1: Adsorption Capacities of UiO-66 Derivatives for Various Heavy Metals

Adsorbent	Heavy Metal	Max. Adsorption Capacity (mg/g)	Optimal pH	Temperature (°C)	Contact Time (min)	Reference
UiO-66-EDTMP	Pb(II)	381.195	5	25	480	[5]
UiO-66-NHC(S)NH _{Me}	Pb(II)	232	-	-	-	[6]
UiO-66-RSA	Pb(II)	189.8	-	-	-	[1][2]
2D-UiO-66-opt	Pb(II)	87.8	-	-	-	[7]
UiO-66/GOCO OH@SA	Cu(II)	343.49	-	-	-	[1][2]
UiO-66-(COOH) ₂	Sr(II)	114	5	25	300	[4]
UiO-66-NHC(S)NH _{Me}	Cd(II)	49	-	-	-	[6]
2D-UiO-66-opt	Cd(II)	30.4	-	-	-	[7]
UiO-66-NH ₂ (LAG)	Cr(VI)	36.6	-	-	-	[1][2]
UiO-66-NHC(S)NH _{Me}	Cr(III)	117	-	-	-	[6]
UiO-66	As(V)	303.34	2	25	-	[8][9]

UiO-66-						
NHC(S)NH	Hg(II)	769	-	-	-	[6]
Me						
2D-UiO-66- opt	Hg(II)	98.7	-	-	-	[7]

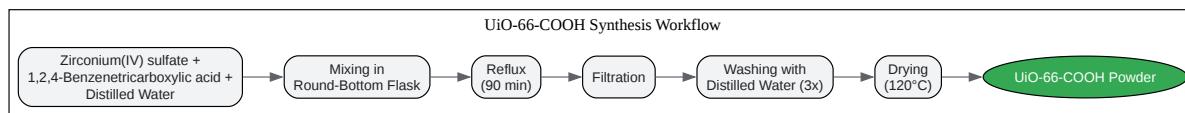
Note: "-" indicates that the specific data was not provided in the cited source.

Table 2: Influence of pH on Heavy Metal Removal Efficiency

Adsorbent	Heavy Metal	Optimal pH Range	Remarks	Reference
UiO-66	General	4-8	UiO materials generally exhibit the best adsorption performance and fastest adsorption rates within this pH range. [1] [2]	[1] [2] [3]
UiO-66	As(V)	1-10	The adsorbent demonstrated outstanding arsenate uptake efficiency across a very broad pH range, with optimal performance at pH 2. [8]	[8]
UiO-66	As(V)	9	Best conditions for arsenic removal were found to be a pH of 9 in one study. [10] [11]	[10] [11]

Experimental Protocols

Synthesis of UiO-66-COOH


This protocol is based on a green synthesis method using water as the solvent.[\[12\]](#)

Materials:

- Zirconium(IV) sulfate ($\text{Zr}(\text{SO}_4)_2$)
- 1,2,4-Benzenetricarboxylic acid (H_3BTC)
- Distilled water

Procedure:

- In a round-bottom flask, dissolve 10 mmol of zirconium(IV) sulfate and 11 mmol of 1,2,4-benzenetricarboxylic acid in 30 mL of distilled water.
- Heat the mixture under reflux for 90 minutes.
- After cooling to room temperature, filter the white precipitate.
- Wash the collected solid three times with distilled water on the filter.
- Dry the final product in an oven at 120°C.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **UiO-66-COOH**.

Characterization of **UiO-66-COOH**

To ensure the successful synthesis and to understand the properties of the material, the following characterization techniques are recommended:

- Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized **UiO-66-COOH**.

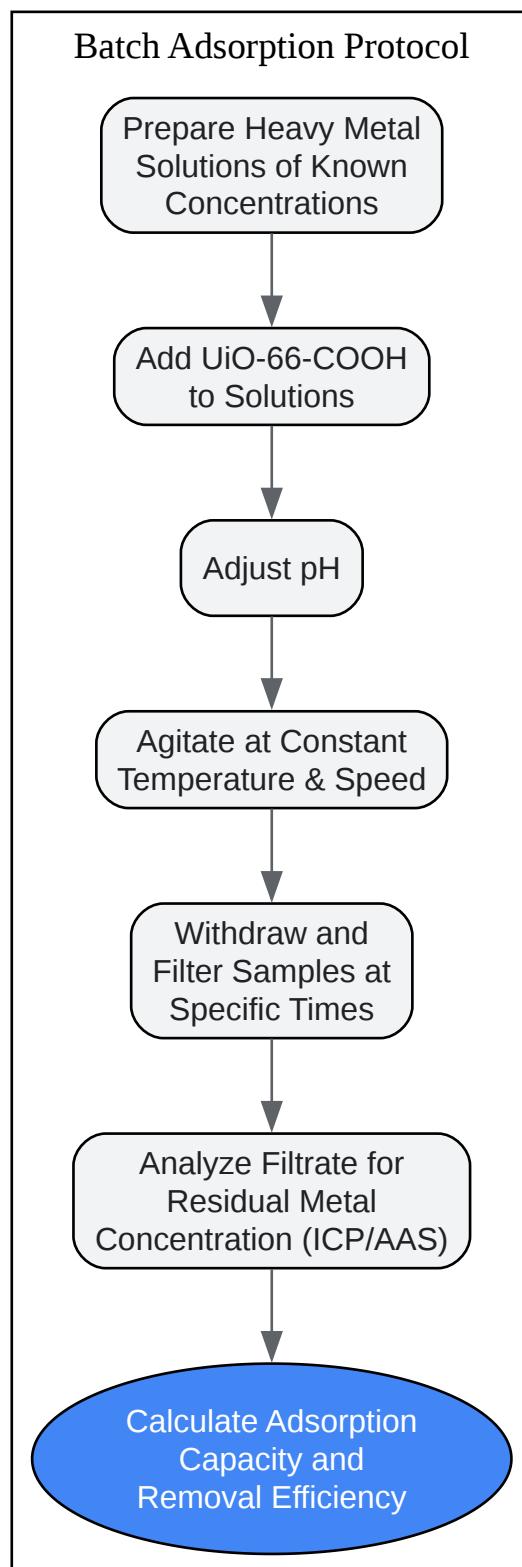
- Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of characteristic functional groups, particularly the carboxylic acid groups.[4]
- Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the crystals.
- Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution.[4]
- Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the material.

Protocol for Batch Adsorption Studies

This protocol outlines a general procedure for evaluating the heavy metal adsorption performance of **UiO-66-COOH** in a batch system.

Materials and Equipment:

- **UiO-66-COOH** adsorbent
- Stock solution of the target heavy metal ion (e.g., $\text{Pb}(\text{NO}_3)_2$, CdCl_2)
- 0.1 M HCl and 0.1 M NaOH for pH adjustment
- Conical flasks or beakers
- Orbital shaker
- pH meter
- Syringe filters (0.45 μm)
- Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS)


Procedure:

- Preparation of Heavy Metal Solutions: Prepare a series of heavy metal solutions of known concentrations by diluting a stock solution with deionized water.

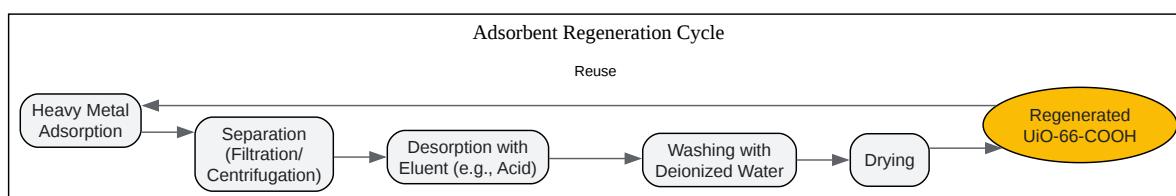
- Adsorption Experiment:
 - Add a specific amount of **UiO-66-COOH** (e.g., 0.01 g) to a series of flasks each containing a known volume (e.g., 20 mL) of the heavy metal solution with a specific initial concentration.
 - Adjust the pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH.
 - Place the flasks in an orbital shaker at a constant speed (e.g., 150 rpm) and temperature for a predetermined contact time.
- Sample Analysis:
 - After the desired contact time, withdraw a sample from each flask and filter it through a 0.45 μ m syringe filter to separate the adsorbent.
 - Analyze the filtrate for the remaining heavy metal concentration using ICP-OES or AAS.
- Data Analysis:
 - Calculate the amount of heavy metal adsorbed per unit mass of the adsorbent at equilibrium (q_e , mg/g) using the following equation: $q_e = (C_0 - C_e) * V / m$ where C_0 and C_e are the initial and equilibrium concentrations of the heavy metal (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).
 - Calculate the removal efficiency (%) using the following equation: Removal Efficiency (%) = $[(C_0 - C_e) / C_0] * 100$

Investigating Adsorption Parameters:

- Effect of pH: Conduct the batch adsorption experiments at different initial pH values (e.g., 2-8) while keeping other parameters constant.
- Effect of Contact Time (Kinetics): Analyze samples at different time intervals (e.g., 5, 15, 30, 60, 120 minutes) to determine the equilibrium time.
- Effect of Initial Concentration (Isotherms): Perform the experiments with varying initial concentrations of the heavy metal to study the adsorption isotherm.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for batch adsorption studies.


Regeneration and Reusability

The reusability of the adsorbent is a crucial factor for practical applications.

General Regeneration Protocol:

- After the adsorption experiment, separate the **UiO-66-COOH** from the solution by centrifugation or filtration.
- Wash the adsorbent with a suitable eluent to desorb the bound heavy metals. Common eluents include acidic solutions (e.g., 0.1 M HCl or HNO₃) or EDTA solutions.
- After desorption, wash the adsorbent thoroughly with deionized water until the pH is neutral.
- Dry the regenerated adsorbent in an oven at a suitable temperature (e.g., 100-120°C).
- The regenerated **UiO-66-COOH** can then be used for subsequent adsorption cycles.

Studies have shown that UiO-66 based adsorbents can maintain high removal efficiency even after several cycles of reuse.[1][2] For instance, the removal rate of Pb(II) and Cd(II) by etched UiO-66/CTS remained above 75% after five cycles.[1][2]

[Click to download full resolution via product page](#)

Caption: Logical flow of the adsorbent regeneration process.

Mechanism of Adsorption

The removal of heavy metals by **UiO-66-COOH** is primarily attributed to chemisorption.[1][2] The carboxylic acid functional groups on the organic linkers and the hydroxyl groups on the zirconium clusters act as active sites for the coordination and ion exchange with heavy metal cations.[4][13] The high surface area and porous structure of the MOF also facilitate the diffusion and accessibility of these active sites to the metal ions in the solution.

Conclusion

UiO-66-COOH demonstrates significant potential as a highly effective and reusable adsorbent for the removal of a wide range of heavy metals from contaminated water. The protocols and data presented in these application notes provide a comprehensive guide for researchers to explore and optimize the use of this promising material in environmental remediation efforts. Further research can focus on scaling up the synthesis process and evaluating its performance in real wastewater matrices.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Frontiers | Advances in the adsorption of heavy metal ions in water by UiO-66 composites [frontiersin.org]
- 2. Advances in the adsorption of heavy metal ions in water by UiO-66 composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of a New UiO-66 Metal–Organic Framework with Two-Dimensional Nanosheet Structure Under Optimized Conditions for Enhanced Removal of Heavy Metals from Water | Semantic Scholar [semanticscholar.org]

- 8. Superior removal of arsenic from water with zirconium metal-organic framework UiO-66 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. prodia-mof.eu [prodia-mof.eu]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: UiO-66-COOH for Heavy Metal Remediation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11930871#ui0-66-cooh-for-the-removal-of-heavy-metals-from-water]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com